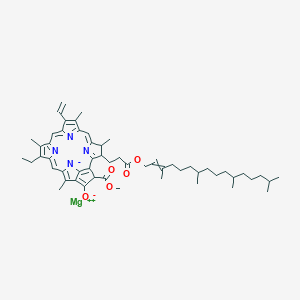
Tetracyclohexyltin
Vue d'ensemble
Description
Tetracyclohexyltin is an organotin compound with the chemical formula C24H44Sn. It is known for its high reactivity and is used in various chemical reactions and industrial applications. The compound consists of a tin atom bonded to four cyclohexyl groups, making it a tetraorganotin compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracyclohexyltin can be synthesized through metathesis reactions or Grignard reactions. One common method involves the reaction of cyclohexyllithium with tin tetrachloride, resulting in the formation of tetracyclohexylstannane and lithium chloride as a byproduct . The reaction is typically carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and solvent conditions.
Industrial Production Methods
Industrial production of tetracyclohexylstannane often involves large-scale Grignard reactions. The process requires the use of specialized equipment to handle the reactive intermediates and to ensure the purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclohexyltin undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form tetracyclohexylstannous oxide.
Reduction: Can be reduced to form lower oxidation state tin compounds.
Substitution: Reacts with halogens to form tetracyclohexylstannous halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are used in substitution reactions.
Major Products Formed
Oxidation: Tetracyclohexylstannous oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Tetracyclohexylstannous halides.
Applications De Recherche Scientifique
Tetracyclohexyltin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of tetracyclohexylstannane involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracyclohexyltin: Similar in structure but may have different reactivity and applications.
Tetracyclohexylstannous chloride: Formed by the reaction of tetracyclohexylstannane with chlorine.
Uniqueness
This compound is unique due to its high reactivity and ability to form stable complexes with a wide range of substrates. This makes it a versatile compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
tetracyclohexylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H11.Sn/c4*1-2-4-6-5-3-1;/h4*1H,2-6H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUISPCSEIXBMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162835 | |
| Record name | Tetracyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-55-4 | |
| Record name | Tetracyclohexylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracyclohexylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracyclohexylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracyclohexylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Tetracyclohexyltin used as a reference standard in analyzing organotin compounds?
A1: this compound serves as an excellent reference standard in analytical techniques like Gas Chromatography-Atomic Emission Detection (GC-AED) due to its distinct chemical properties. [] Specifically, it aids in calibrating the instrument and determining the accuracy of the method when analyzing other organotin compounds. [] This ensures reliable and precise measurements of target analytes in environmental samples.
Q2: What challenges are associated with the chromatographic analysis of this compound, and how can they be addressed?
A2: Achieving optimal chromatographic separation of this compound, particularly in the context of analyzing environmental samples, can be challenging. [] The research indicates that while various injection methods are viable, maintaining good chromatographic performance, especially for this compound and Tetraphenyltin, necessitates electronic pressure control during the analysis. [] This highlights the importance of optimized instrumental parameters for accurate and reliable results.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide](/img/structure/B73367.png)






![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)






